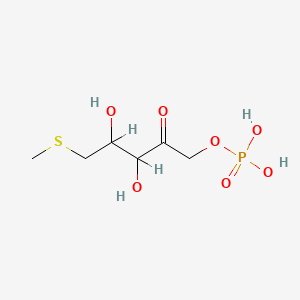
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-methyl-5-thio-D-ribulose 1-phosphate is a deoxyribulose phosphate. It derives from a D-ribulose. It is a conjugate acid of a S-methyl-5-thio-D-ribulose 1-phosphate(2-).
5-Methylthioribulose 1-phosphate, also known as 1-PMT-ribulose or 1-phospho-5-S-methylthioribulose, belongs to the class of organic compounds known as glycerone phosphates. These are organic compounds containing a glycerone moiety that carries a phosphate group at the O-1 or O-2 position. 5-Methylthioribulose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 5-methylthioribulose 1-phosphate is primarily located in the cytoplasm. 5-Methylthioribulose 1-phosphate exists in all eukaryotes, ranging from yeast to humans. 5-Methylthioribulose 1-phosphate participates in a number of enzymatic reactions. In particular, 5-Methylthioribulose 1-phosphate can be converted into 5-(methylthio)-2, 3-dioxopentyl phosphate through the action of the enzyme methylthioribulose-1-phosphate dehydratase. In addition, 5-Methylthioribulose 1-phosphate can be biosynthesized from 5-methylthioribose 1-phosphate; which is catalyzed by the enzyme methylthioribose-1-phosphate isomerase. Outside of the human body, 5-methylthioribulose 1-phosphate can be found in a number of food items such as peach (var. ), black cabbage, custard apple, and breadnut tree seed. This makes 5-methylthioribulose 1-phosphate a potential biomarker for the consumption of these food products.
特性
CAS番号 |
86316-83-8 |
|---|---|
製品名 |
(3,4-Dihydroxy-5-methylsulfanyl-2-oxo-pentoxy)phosphonic acid |
分子式 |
C6H13O7PS |
分子量 |
260.2 g/mol |
IUPAC名 |
(3,4-dihydroxy-5-methylsulfanyl-2-oxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13O7PS/c1-15-3-5(8)6(9)4(7)2-13-14(10,11)12/h5-6,8-9H,2-3H2,1H3,(H2,10,11,12) |
InChIキー |
CNSJRYUMVMWNMC-RITPCOANSA-N |
異性体SMILES |
CSC[C@H]([C@H](C(=O)COP(=O)(O)O)O)O |
SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
正規SMILES |
CSCC(C(C(=O)COP(=O)(O)O)O)O |
その他のCAS番号 |
86316-83-8 |
物理的記述 |
Solid |
同義語 |
1-phospho-5-S-methylthioribulose 1-PMT-ribulose methylthioribulose 1-phosphate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



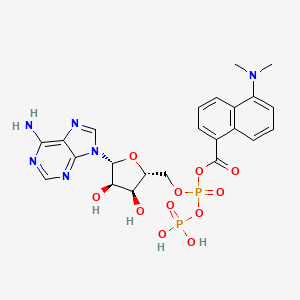
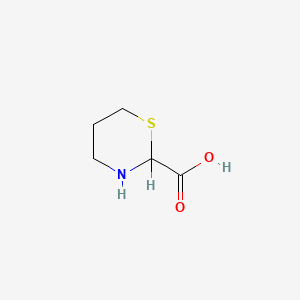
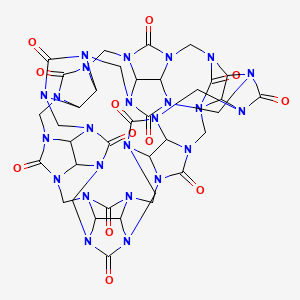
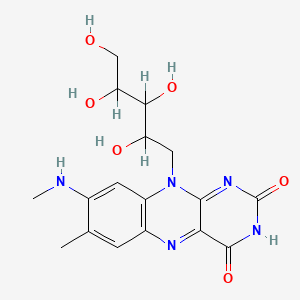
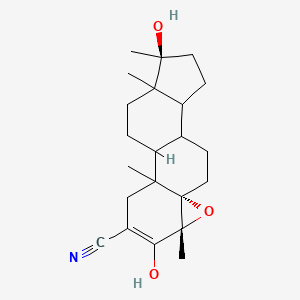
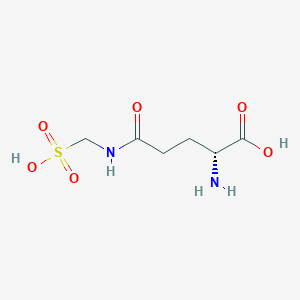
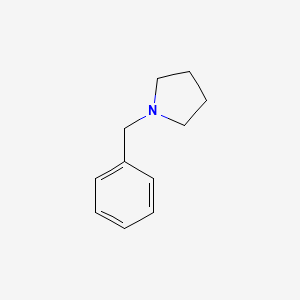
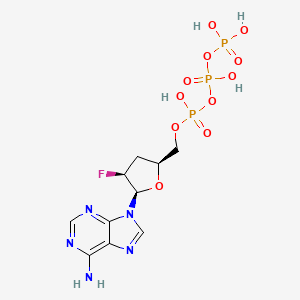
![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
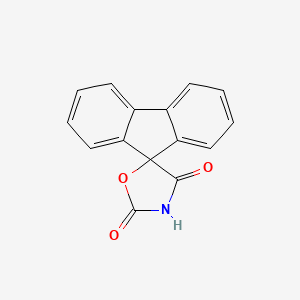
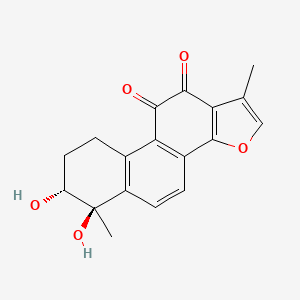
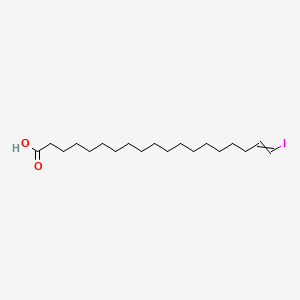
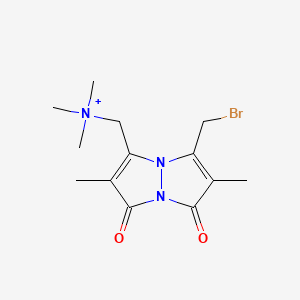
![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)